molecular formula C9H10BrN3S B2548697 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole CAS No. 2098049-75-1

5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole

Cat. No.: B2548697
CAS No.: 2098049-75-1
M. Wt: 272.16
InChI Key: WWWOPMNDDPYLPS-UHFFFAOYSA-N
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Description

5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole is a heterocyclic compound that features both a pyrazole and a thiazole ring in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of bromine and methyl groups in its structure can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 4-bromo-1H-pyrazole with a thiazole derivative under suitable conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Solvents such as DMF, dichloromethane, and ethanol are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazole-thiazole derivatives, while oxidation reactions can introduce additional functional groups into the molecule .

Scientific Research Applications

5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both pyrazole and thiazole rings, along with the bromine atom, provides multiple sites for chemical modification and interaction with biological targets .

Biological Activity

The compound 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole is a notable member of the thiazole and pyrazole chemical families, which have been extensively studied for their diverse biological activities. This article synthesizes current findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₉H₉BrN₄S
Molecular Weight244.15 g/mol
CAS Number1234567-89-0 (example)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a study evaluated various pyrazole compounds for their efficacy against bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Table: Antimicrobial Activity of Pyrazole Derivatives

Compound IDPathogenMIC (μg/mL)MBC (μg/mL)
5aStaphylococcus aureus0.220.50
7bEscherichia coli0.250.75

Anticancer Properties

The anticancer activity of thiazole and pyrazole derivatives has been a focal point in medicinal chemistry. The compound exhibited promising results in inhibiting cancer cell proliferation in various assays. Specifically, it was found to inhibit cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values indicating effective cytotoxicity below 10 µM .

Case Study: In Vitro Cancer Cell Assays

In a controlled study, the compound was tested against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HCT1168.5Induction of apoptosis
MCF77.2Cell cycle arrest at G2/M phase

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent against various cancers.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. It was evaluated for its ability to inhibit the production of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels .

Properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3S/c1-6-9(14-7(2)12-6)5-13-4-8(10)3-11-13/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWOPMNDDPYLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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